molecular formula C34H70 B14456648 13,17-Dimethyldotriacontane CAS No. 69086-47-1

13,17-Dimethyldotriacontane

Cat. No.: B14456648
CAS No.: 69086-47-1
M. Wt: 478.9 g/mol
InChI Key: SBEMHQVSQDLBLO-UHFFFAOYSA-N
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Description

13,17-Dimethyldotriacontane is a branched alkane with the molecular formula C₃₄H₇₀ and a molecular weight of 478.55 g/mol . Structurally, it consists of a 32-carbon backbone (dotriacontane) with methyl groups substituted at positions 13 and 17. This compound is part of a broader class of methylated alkanes, which are commonly found in insect cuticles, where they play roles in waterproofing and chemical communication .

The compound’s physical properties, such as hydrophobicity and melting point, are influenced by the position of its methyl branches.

Properties

CAS No.

69086-47-1

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

13,17-dimethyldotriacontane

InChI

InChI=1S/C34H70/c1-5-7-9-11-13-15-17-18-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3

InChI Key

SBEMHQVSQDLBLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,17-Dimethyldotriacontane typically involves the alkylation of long-chain alkanes . One common method is the Friedel-Crafts alkylation , where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of 13,17-Dimethyldotriacontane often involves fractional distillation of crude oil, followed by chemical modification to introduce the methyl groups at the desired positions. This process is highly efficient and can produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

13,17-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 13,17-Dimethyldotriacontane is primarily based on its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Methylated alkanes with comparable chain lengths and branching patterns exhibit distinct physicochemical profiles. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted log P<sup>1</sup> Melting Point (°C)<sup>2</sup> Biological Source/Function
13,17-Dimethyldotriacontane C₃₄H₇₀ 478.55 ~32.6–32.9<sup>†</sup> ~219–221<sup>‡</sup> Ant cuticle (reproductive signaling)
2,8-Dimethyldotriacontane C₃₄H₇₀ 478.55 32.970 221.4 (exp.), 224.2 (pred.) Synthetic/Chromatographic studies
14,18-Dimethyldotriacontane C₃₄H₇₀ 478.55 32.575 219.0 (exp.), 224.2 (pred.) Synthetic/Chromatographic studies
9,21-Dimethyldotriacontane C₃₄H₇₀ 478.55 32.620 219.3 (exp.), 224.2 (pred.) Synthetic/Chromatographic studies
13,17-Dimethylhentriacontane C₃₃H₆₈ 464.89 Not reported Not reported Insect cuticle (waterproofing)
Dotriacontane (unbranched) C₃₂H₆₆ 450.87 ~32.0 (pred.) 70–72<sup>3</sup> Plant waxes, synthetic references

<sup>1</sup> Partition coefficients (log P) from gas-liquid chromatography studies .
<sup>2</sup> Melting points: Experimental (exp.) vs. predicted (pred.) values .
<sup>†</sup> Estimated based on positional isomer trends (central branching reduces log P).
<sup>‡</sup> Estimated from C₃₄ dimethyl isomers in .
<sup>3</sup> Unbranched dotriacontane has a lower melting point due to linear packing efficiency .

Key Observations:

  • Branching Position : Central methyl groups (e.g., 13,17- vs. 2,8-) reduce log P values due to decreased molecular symmetry and increased hydrophobicity disruption .
  • Melting Points : Dimethyl isomers with central branching (e.g., 14,18-) exhibit lower experimental melting points (~219°C) compared to terminal-branched analogs (e.g., 2,8-: 221.4°C), as branching disrupts crystal packing .
  • Biological Specificity : 13,17-Dimethyldotriacontane is uniquely associated with ant reproductive workers, while other isomers (e.g., 10,22-dimethyldotriacontane) are linked to general hydrocarbon profiles in arthropods .

Chromatographic Behavior

In gas chromatography (GC), 13,17-dimethyldotriacontane elutes later than linear alkanes due to its branched structure. For example:

  • Retention Index (DB-5 column) : ~3559 (estimated from 13,17-dimethylpentatriacontane in ).
  • Co-elution challenges exist with other dimethyl isomers, necessitating advanced techniques like GC×GC-MS for resolution .

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